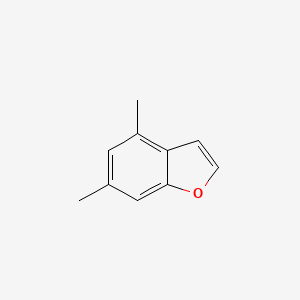
4,6-Dimethyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The presence of two methyl groups at the 4th and 6th positions of the benzofuran ring distinguishes 4,6-dimethylbenzofuran from other benzofuran derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethylbenzofuran can be achieved through various methods. One common approach involves the cyclization of ortho-hydroxyacetophenone derivatives. For instance, the acylation of ortho-hydroxyacetophenone with aliphatic or aromatic acid chlorides, followed by intramolecular cyclization in the presence of low-valent titanium, yields benzofurans . Another method includes the cyclization of ortho-(1-alkynyl)anisoles mediated by p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 4,6-dimethylbenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert 4,6-dimethylbenzofuran to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while nitration can produce nitrobenzofurans .
Scientific Research Applications
4,6-Dimethylbenzofuran has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-dimethylbenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, affecting enzymes like carbonic anhydrase and tyrosinase. These interactions can modulate biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Menthofuran: A monoterpenoid with a similar benzofuran structure but different functional groups.
Benzofuran: The parent compound without methyl substitutions.
2,3-Dimethylbenzofuran: Another dimethyl-substituted benzofuran with methyl groups at different positions.
Uniqueness: 4,6-Dimethylbenzofuran is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 4th and 6th positions can affect the compound’s electronic properties and steric interactions, making it distinct from other benzofuran derivatives .
Properties
CAS No. |
116668-34-9 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4,6-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6H,1-2H3 |
InChI Key |
FTDWPZACXQZNMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=COC2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


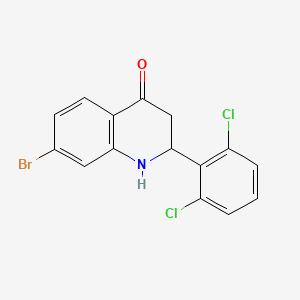
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
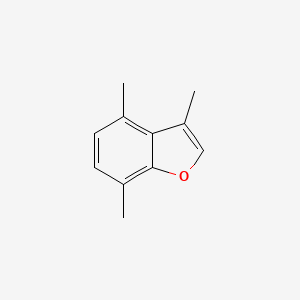
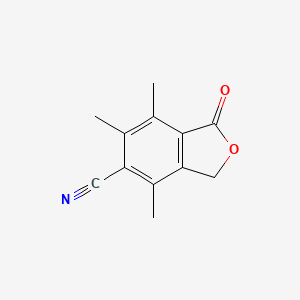
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)
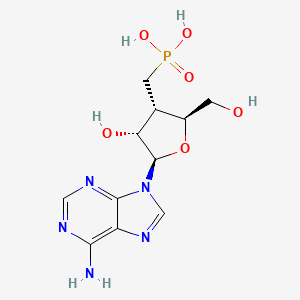
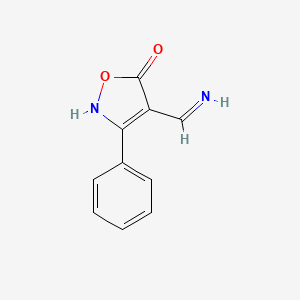
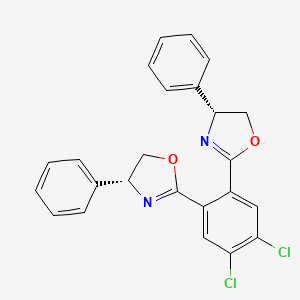
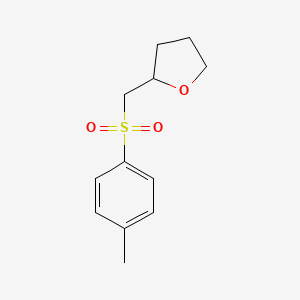
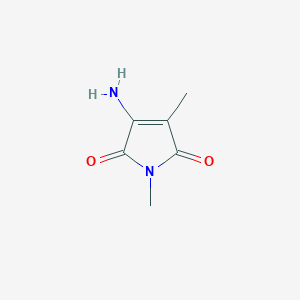
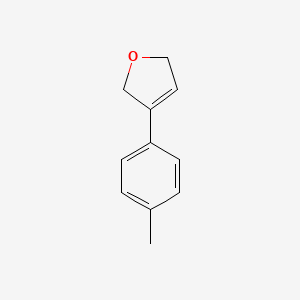
![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
